molecular formula C11H14N4O B13615877 2-Amino-3-(1h-benzo[d]imidazol-1-yl)-2-methylpropanamide

2-Amino-3-(1h-benzo[d]imidazol-1-yl)-2-methylpropanamide

Cat. No.: B13615877
M. Wt: 218.26 g/mol
InChI Key: AGUVOSPRCDPVLU-UHFFFAOYSA-N
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Description

2-Amino-3-(1h-benzo[d]imidazol-1-yl)-2-methylpropanamide is a compound that features a benzimidazole moiety, which is a heterocyclic aromatic organic compound. Benzimidazole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug development .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-(1h-benzo[d]imidazol-1-yl)-2-methylpropanamide typically involves the reaction of 2-aminobenzimidazole with appropriate alkylating agents. One common method includes the use of 2-aminobenzimidazole and 2-bromo-2-methylpropanamide under basic conditions to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-(1h-benzo[d]imidazol-1-yl)-2-methylpropanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Amino-3-(1h-benzo[d]imidazol-1-yl)-2-methylpropanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Amino-3-(1h-benzo[d]imidazol-1-yl)-2-methylpropanamide involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of DNA synthesis or disruption of cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-3-(1h-benzo[d]imidazol-1-yl)-2-methylpropanamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C11H14N4O

Molecular Weight

218.26 g/mol

IUPAC Name

2-amino-3-(benzimidazol-1-yl)-2-methylpropanamide

InChI

InChI=1S/C11H14N4O/c1-11(13,10(12)16)6-15-7-14-8-4-2-3-5-9(8)15/h2-5,7H,6,13H2,1H3,(H2,12,16)

InChI Key

AGUVOSPRCDPVLU-UHFFFAOYSA-N

Canonical SMILES

CC(CN1C=NC2=CC=CC=C21)(C(=O)N)N

Origin of Product

United States

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